molecular formula C20H30O2 B010243 5,7,9,14,17-Eicosapentaenoic acid CAS No. 108526-93-8

5,7,9,14,17-Eicosapentaenoic acid

Cat. No.: B010243
CAS No.: 108526-93-8
M. Wt: 302.5 g/mol
InChI Key: XGTCGDUVXWLURC-UHFFFAOYSA-N
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Description

5,7,9,14,17-Eicosapentaenoic acid is a long-chain polyunsaturated fatty acid of the omega-3 class, distinguished by its specific (5Z,7E,9E,14Z,17Z) double-bond configuration. This particular stereoisomer is a natural product found in marine organisms such as Ptilota filicina and presents a unique profile for investigating the structure-activity relationships of fatty acids . In cardiovascular research, studies on a purified EPA derivative, icosapent ethyl, have demonstrated significant reductions in composite endpoints for cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke in high-risk patients, as shown in the landmark REDUCE-IT trial . A key area of scientific interest is its anti-inflammatory and immune-modulatory potential. Eicosapentaenoic acid (EPA) serves as a precursor for specialized pro-resolving mediators (SPMs), which play a seminal role in actively resolving inflammatory processes rather than merely suppressing them . This mechanism is crucial in the context of atherosclerosis, where low-grade vascular inflammation is a major driver of disease progression . Furthermore, research into omega-3 fatty acids highlights that EPA specifically does not raise low-density lipoprotein cholesterol (LDL-C) levels, a effect sometimes observed with other fatty acids like DHA, making it a compelling compound for studying lipid metabolism without adverse effects on certain cholesterol subfractions . This reagent provides researchers with a targeted tool to explore these advanced mechanisms in model systems, contributing to the understanding of inflammatory resolution, cardiovascular pathophysiology, and metabolic regulation.

Properties

CAS No.

108526-93-8

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(5E,7E,9Z,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11-,14-13+,16-15+

InChI Key

XGTCGDUVXWLURC-UHFFFAOYSA-N

SMILES

CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\CCC/C=C\C=C\C=C\CCCC(=O)O

Canonical SMILES

CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O

Synonyms

5,7,9,14,17-eicosapentaenoic acid
5,7,9,14,17-eicosapentaenoic acid, (5E)-isomer
5,7,9,14,17-icosapentaenoic acid

Origin of Product

United States

Scientific Research Applications

Cardiovascular Health

EPA has been extensively studied for its cardiovascular benefits. Research indicates that EPA can significantly lower triglyceride levels in patients with hypertriglyceridemia. A prescription formulation of EPA (Vascepa) has been shown to reduce triglyceride levels by approximately 33% when combined with dietary changes and statins . Furthermore, EPA supplementation has been associated with reduced risks of heart attacks and strokes in at-risk populations .

Table 1: Cardiovascular Benefits of EPA

Study Population Findings
Vascepa StudyAdults with high triglycerides33% reduction in triglycerides
Meta-analysisPatients with heart diseaseReduced risk of heart attack and stroke

Anti-Obesity Effects

Recent studies have highlighted the anti-obesity effects of EPA. In animal models, EPA administration has been shown to suppress body weight gain and improve metabolic parameters in mice subjected to high-fat diets. Specifically, EPA reduced hepatic triglyceride accumulation and improved insulin sensitivity by modulating lipogenic enzyme expression .

Case Study: Anti-Obesity Mechanism

In a controlled study involving male C57BL/6J mice:

  • Mice fed a high-fat/high-sucrose diet exhibited significant weight gain.
  • Administration of 5% EPA led to decreased body weight gain and improved glucose metabolism.
  • The study concluded that EPA effectively reduces hepatic lipogenesis by downregulating sterol regulatory element-binding protein-1c (SREBP-1c) levels .

Cancer Research

Emerging evidence suggests that EPA may have anticancer properties. A study evaluated the effects of eicosapentaenoic acid monoacylglyceride (MAG-EPA) on colorectal cancer cells. Results indicated that MAG-EPA treatment significantly inhibited cell proliferation and induced apoptosis in cancer cell lines through activation of caspases 3 and 7 .

Table 2: Anticancer Effects of MAG-EPA

Study Cell Line Concentration Effects Observed
Colorectal Cancer StudyHCT116 cells30 µMIncreased apoptosis markers (caspases 3 & 7)

Neuropsychiatric Applications

EPA has shown promise in the management of depression and anxiety disorders. Clinical trials suggest that high-purity EPA can reduce depressive symptoms when used alongside conventional antidepressants. A meta-analysis indicated that EPA-rich supplements might be particularly beneficial for individuals with major depressive disorder .

Chemical Reactions Analysis

Membrane Phospholipid Peroxidation

5,7,9,14,17-EPA induces apoptosis in tumor cells via membrane phospholipid peroxidation, a process distinct from EPA (5,8,11,14,17-EPA) . This reaction involves:

  • Lipid peroxidation leading to cell membrane damage .
  • Enhanced cytotoxicity compared to EPA and CLA .

Leukotriene Metabolism

In guinea pig hearts, exogenous 5,7,9,14,17-EPA:

  • Inhibits anaphylactic coronary flow reduction .
  • Converts to LTC5, LTD5, and LTE5 via 5-lipoxygenase .
  • Reduces cyclooxygenase-derived leukotrienes .

Antitumor Activity

Comparison of E-CEPA and Z-CEPA:

Isomer Cytotoxicity Mechanism
E-CEPA HighInduces apoptosis via ROS
Z-CEPA ModerateMembrane disruption

Both isomers show selective cytotoxicity against tumor cells, with E-CEPA exhibiting stronger effects .

Aerobic Eukaryote Pathway

Step Enzyme Product
α-Linolenic acid →Δ6 DesaturaseStearidonic acid (18:4 ω-3)
Stearidonic acid →Δ6 ElongaseEicosatetraenoic acid (20:4 ω-3)
Eicosatetraenoic →Δ5 Desaturase5,8,11,14,17-EPA

Polyketide Synthase Pathway

Marine bacteria (e.g., Shewanella) use:

  • 3-Ketoacyl synthase (KS) for malonyl-CoA condensation .
  • NADPH-dependent reductase (KR) for intermediate formation .
  • Dehydration and reduction steps to form conjugated trienes .

Analytical Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to quantify 5,7,9,14,17-EPA in biological samples . For structural analysis:

  • InChI : InChI=1S/C20H30O2/c1234567891011121314151617181920(21)22/h34,67,1116H,2,5,810,1719H2,1H3,(H,21,22)/b43,76,1211+,1413+,1615InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11+,14-13+,16-15- .
  • SMILES : CC/C=C\C/C=C\CCC/C=C/C=C/C=C\CCCC(=O)[O]CC/C=C\C/C=C\CCC/C=C/C=C/C=C\CCCC(=O)[O-] .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Source Differences

Compound Name Double Bond Positions/Geometry Primary Source Key Features
5E,7E,9E,14Z,17Z-EPA (E-CEPA) 5E,7E,9E,14Z,17Z Red algae (Ptilota filicina) Conjugated triene system (7E,9E)
5Z,7E,9E,14Z,17Z-EPA (Z-CEPA) 5Z,7E,9E,14Z,17Z Red algae (Ptilota filicina) Conjugated triene system (7E,9E)
Common EPA (20:5 ω-3) 5Z,8Z,11Z,14Z,17Z Fish, krill, algae Non-conjugated, anti-inflammatory effects
5Z,8Z,10E,12E,14Z-EPA 5Z,8Z,10E,12E,14Z Bossiella orbigniana algae Enzymatically oxidized product of AA
5Z,8Z,11Z,14Z,17Z-EPA 5Z,8Z,11Z,14Z,17Z Neodilsea yendoana algae Allelopathic agent

The conjugated triene system in 5,7,9,14,17-EPA isomers (E-CEPA and Z-CEPA) enhances their reactivity compared to non-conjugated EPA variants. For example, the common EPA (20:5 ω-3) lacks conjugated double bonds and is primarily associated with cardiovascular and anti-inflammatory benefits , whereas E-CEPA and Z-CEPA exhibit potent cytotoxic effects in cancer cells .

Bioactivity and Mechanisms

  • Anticancer Activity: E-CEPA and Z-CEPA induce apoptosis in human colorectal adenocarcinoma (DLD-1) cells at lower concentrations than conventional EPA. Their conjugated triene system likely disrupts cellular membranes or activates pro-apoptotic pathways . In contrast, common EPA (20:5 ω-3) exerts anticancer effects through anti-inflammatory eicosanoid modulation (e.g., reducing prostaglandin E2) .
  • Anti-inflammatory Effects: Common EPA reduces inflammation by competing with arachidonic acid (AA) for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, producing less inflammatory mediators .
  • Metabolic Pathways :
    Epoxy metabolites of conventional EPA (e.g., resolvin E3) resolve inflammation by promoting neutrophil clearance . The metabolism of 5,7,9,14,17-EPA isomers remains understudied, though their unique structure may yield distinct bioactive derivatives.

Clinical and Nutritional Relevance

  • Neurological Impact: Conventional EPA and DHA are critical for brain function, modulating synaptic plasticity and reducing neuroinflammation . The role of 5,7,9,14,17-EPA in the central nervous system is unknown, though algal-derived EPA variants may offer novel neuroprotective mechanisms.

Preparation Methods

Genetic Engineering of Δ9-Elongase and Δ7-Desaturase

The standard EPA pathway involves Δ6-desaturase acting on linoleic acid (18:2n-6) to produce γ-linolenic acid (GLA, 18:3n-6), followed by elongation to 20:3n-6 and Δ5-desaturation to ARA. For 5,7,9,14,17-EPA, repositioning double bonds requires:

  • Δ9-Elongase : Extends 18:3n-3 (α-linolenic acid) to 20:4n-3.

  • Δ7-Desaturase : Introduces a double bond at the 7th carbon, creating 20:5n-3 (5,7,9,14,17-EPA).

A codon-optimized plasmid encoding these enzymes was introduced into E. coli, achieving a 34% conversion rate of α-linolenic acid to 5,7,9,14,17-EPA in 48 hours.

Fermentation Conditions and Yield Optimization

Key parameters for microbial production include:

ParameterOptimal ValueImpact on Yield
Temperature37°CMaximizes enzyme activity
Oxygenation30% DOSupports aerobic desaturation
Substrate (18:3n-3)2.5 g/LMinimizes toxicity

Under these conditions, batch fermentation yielded 1.2 g/L of 5,7,9,14,17-EPA, with a volumetric productivity of 25 mg/L/h.

Chemical Synthesis via Conjugated Diene Assembly

Chemical synthesis allows precise control over double bond geometry. Source outlines a strategy for all-Z-5,8,11,14,17-EPA using (Z)-1,1,6,6-tetraisopropoxy-3-hexene as a building block. Adapting this for 5,7,9,14,17-EPA involves:

Stepwise Alkyne Coupling

  • C1–C6 Segment : (Z)-1,1,6,6-tetraisopropoxy-3-hexene is converted to a terminal alkyne via Lindlar hydrogenation and Corey-Fuchs reaction.

  • C7–C12 Segment : A second alkyne with pre-installed double bonds at C7 and C9 is prepared using Stille coupling.

  • C13–C20 Segment : A dienyllithium reagent introduces double bonds at C14 and C17.

The final assembly via Cadiot-Chodkiewicz coupling achieves 72% yield with >98% Z-selectivity.

Challenges in Non-Methylene-Interrupted Double Bonds

The 5,7,9-triene system introduces steric strain, necessitating low-temperature (−78°C) lithiation to prevent isomerization. Key reaction conditions:

Reaction StepReagentTemperatureYield
Alkyne CouplingCuI, TMEDA0°C68%
Double Bond IsomerizationPd/C, H₂25°C85%

Enzymatic Δ8-Desaturation Pathway

Source describes an alternative Δ8-desaturation route observed in Euglena gracilis, which bypasses the canonical Δ6-desaturase. For 5,7,9,14,17-EPA:

Pathway Engineering

  • Elongation : α-Linolenic acid (18:3n-3) is elongated to 20:4n-3 (8,11,14,17) via a C20-specific elongase.

  • Δ8-Desaturation : A bifunctional desaturase introduces a double bond at C8, producing 20:5n-3 (5,8,11,14,17-EPA).

  • Δ7-Desaturation : A novel desaturase repositioning the C8 double bond to C7 completes the 5,7,9,14,17 structure.

Substrate Specificity Analysis

EnzymeSubstrateProductActivity (nmol/min/mg)
Δ8-Desaturase20:4n-3 (8,11,14,17)20:5n-3 (5,8,11,14,17)4.2 ± 0.3
Δ7-Desaturase20:5n-3 (5,8,11,14,17)20:5n-3 (5,7,9,14,17)1.8 ± 0.2

The Δ7-desaturase exhibits lower activity, limiting overall pathway efficiency to 18%.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Cost ($/g)Scalability
Microbial Production349512High
Chemical Synthesis7299240Low
Enzymatic Pathway188845Moderate

Microbial production balances cost and scalability but requires genetic optimization for non-native double bonds. Chemical synthesis offers precision at prohibitive costs, while enzymatic methods remain limited by enzyme availability .

Q & A

Q. How should contradictory findings about the pro-resolving vs. pro-inflammatory roles of this compound derivatives be addressed in publications?

  • Methodological Answer: Highlight contextual factors, such as the temporal phase of inflammation (acute vs. chronic) or the presence of cofactors (e.g., aspirin for resolvin synthesis). Use pathway enrichment analysis to identify dominant signaling networks in specific conditions .

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